molecular formula C22H30N2O2 B6107271 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine

1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine

Cat. No. B6107271
M. Wt: 354.5 g/mol
InChI Key: RRZUGADADUYLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine, also known as DPI-3290, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are crucial signaling pathways involved in cancer cell survival and proliferation. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine is its high potency and selectivity, which makes it a promising therapeutic agent for various diseases. In addition, this compound has been shown to exhibit low toxicity in animal models, suggesting that it may have a good safety profile for clinical use. However, one limitation of this compound is its limited solubility in water, which may pose challenges for its formulation and delivery.

Future Directions

There are several future directions for the research on 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its potential therapeutic applications. Secondly, studies are needed to optimize the formulation and delivery of this compound to improve its solubility and bioavailability. Thirdly, studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials for various diseases. Finally, studies are needed to explore the potential of this compound as a lead compound for the development of novel therapeutic agents.
Conclusion
In conclusion, this compound is a novel compound that has shown promising therapeutic potential for various diseases. The compound has been shown to exhibit potent anti-cancer and neuroprotective effects, as well as modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the mechanism of action of this compound and evaluate its efficacy and safety in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine involves the condensation of 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid with 1-(2-iodoethyl)-2-methylbenzene in the presence of triethylamine. The resulting intermediate is then reacted with piperidine in the presence of potassium carbonate to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-16-7-4-5-9-20(16)11-10-19-8-6-14-24(15-19)22(25)13-12-21-17(2)23-26-18(21)3/h4-5,7,9,19H,6,8,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZUGADADUYLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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